![molecular formula C8H5ClN2OS B13043644 7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
7-Chlorothieno[2,3-c]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[2,3-c]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.
Industry: It is utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: A closely related compound with similar structural features but lacking the chloro and carboxamide groups.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Thieno[3,4-b]pyridine: A compound with a different arrangement of the sulfur and nitrogen atoms in the ring system.
Uniqueness: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
InChI Key |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


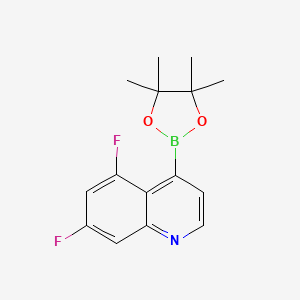
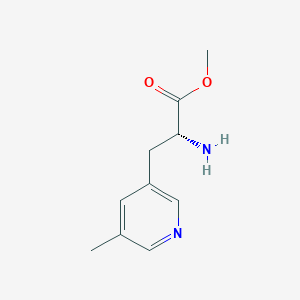
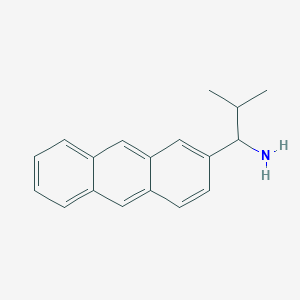



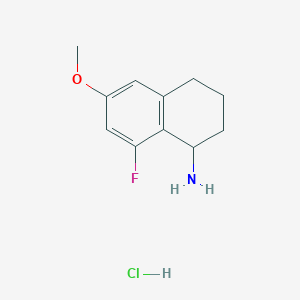
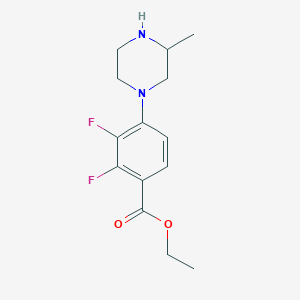

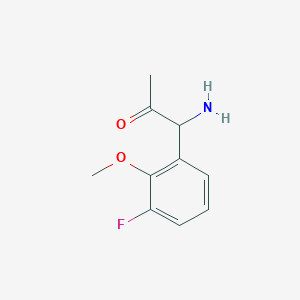
![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)
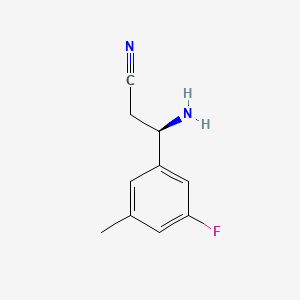
![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)
